Sodium 8-chloronaphthalene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

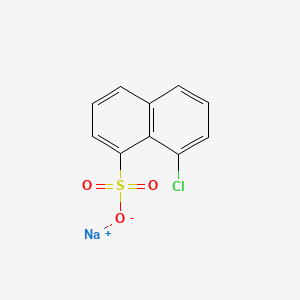

Sodium 8-chloronaphthalene-1-sulfonate is a chemical compound with the linear formula C10H6ClNaO3S . It has a molecular weight of 264.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H6ClNaO3S . This indicates that the compound is composed of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 sodium atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Polymer Synthesis and Characterization

Studies have demonstrated the use of sulfonate salts, including analogs of Sodium 8-chloronaphthalene-1-sulfonate, in the synthesis and modification of polymers. For instance, soluble polypyrroles were prepared using functional dopants, leading to water-soluble polymers with potential applications in electronics and materials science (Jang, Lee, & Moon, 2004). Similarly, the creation of sulfonated poly(arylene ether sulfone) copolymers has been investigated for their application as new proton exchange membranes, showcasing the role of sulfonate groups in enhancing polymer properties for fuel cell applications (Wang, Hickner, Kim, Zawodzinski, & Mcgrath, 2002).

Environmental and Industrial Effluent Treatment

Research has also explored the application of sulfonate compounds in environmental science, particularly in the treatment of industrial effluents. For example, the removal of dyes from synthesized and real effluents through electrocoagulation using solar cells was studied, highlighting the potential of sulfonate-based compounds in enhancing the economic efficiency of water treatment processes (Pirkarami, Olya, & Tabibian, 2013).

Analytical Chemistry and Luminescence Studies

In analytical chemistry, the specific lyoluminescence of X-ray irradiated sodium chloride in the presence of aminonaphthalene sulfonate derivatives was investigated, offering insights into the mechanisms of lyoluminescence and its analytical applications (Kulmala et al., 1997). This research demonstrates the utility of sulfonate salts in developing high sensitivity assays and understanding chemical luminescence.

Synthesis and Chemical Reactions

The synthesis of primary amines using sodium diformylamide as a modified Gabriel reagent showcases the chemical versatility and application of sodium-based compounds in organic synthesis, providing efficient pathways for generating amines (Yinglin & Hongwen, 1990).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 8-chloronaphthalene-1-sulfonate involves the sulfonation of 8-chloronaphthalene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "8-chloronaphthalene", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "8-chloronaphthalene is added to sulfuric acid and heated to 150-160°C to form 8-chloronaphthalene-1-sulfonic acid.", "The resulting sulfonic acid is then neutralized with sodium hydroxide to form Sodium 8-chloronaphthalene-1-sulfonate.", "The product is then isolated by filtration and washed with water to remove any impurities." ] } | |

Numéro CAS |

5439-85-0 |

Formule moléculaire |

C10H7ClNaO3S |

Poids moléculaire |

265.67 g/mol |

Nom IUPAC |

sodium;8-chloronaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14); |

Clé InChI |

JVJCCQQRGMMETG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+] |

SMILES canonique |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)

![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)

![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)

![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)

![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)